molecular formula C12H14N2O3 B2523767 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 1170802-92-2

1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No. B2523767
CAS RN: 1170802-92-2
M. Wt: 234.255
InChI Key: FUNDOTGVFNEYRC-UHFFFAOYSA-N
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Description

1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known as NMDA antagonist, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the field of neuroscience.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one" focuses on their synthesis and the exploration of their chemical properties. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which involves the conversion of 2-amino-4-nitrophenol into nitroquinolines, highlights the versatility and reactivity of nitro-isoquinoline derivatives. These processes are crucial for developing complex molecules with potential biological activities (Roberts et al., 1997).

Catalytic Behavior and Polymerization

Another study on the synthesis, characterization, and ethylene polymerization behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides demonstrates the influence of the nitro group and impurities on catalytic activity. This research indicates the potential use of nitro-isoquinoline derivatives in catalysis and polymer science, showcasing their role in ethylene polymerization with high activity levels (Zhang et al., 2011).

Bioreductive Pro-drug Systems

The study on the 5-Nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system reveals that 5-substituted isoquinolin-1-ones can be synthesized and potentially used as pro-drugs for selective therapeutic drug release in hypoxic solid tumors. This research underscores the importance of nitro-isoquinoline derivatives in developing targeted cancer therapies by exploiting their bioreductive activation in specific physiological environments (Berry et al., 1997).

Anticancer Applications

Furthermore, the discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore highlights the ongoing efforts to design safer and more effective anticancer agents by modifying the isoquinoline scaffold. This research aims to minimize potential safety risks associated with the nitro group while retaining biological activity against cancer cells (Beck et al., 2015).

properties

IUPAC Name

1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-12(15)13-6-5-9-3-4-11(14(16)17)7-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNDOTGVFNEYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

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